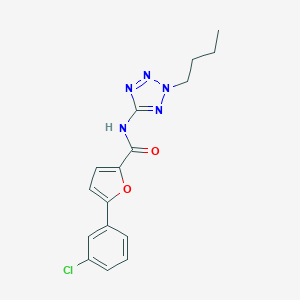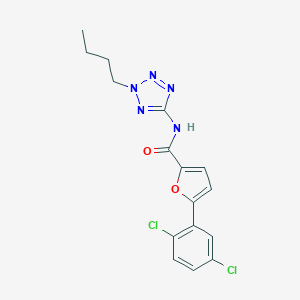![molecular formula C22H23ClN2O3S B283300 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase converts glutamine to glutamate, which is essential for the survival and proliferation of cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mécanisme D'action
4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide works by inhibiting the activity of glutaminase, which is required for the metabolism of glutamine in cancer cells. Glutamine is an essential nutrient for cancer cells, as it provides the carbon and nitrogen required for the synthesis of nucleotides, amino acids, and other molecules that are necessary for cell growth and proliferation. By inhibiting glutaminase, 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide deprives cancer cells of this essential nutrient, leading to a decrease in cell growth and proliferation.
Biochemical and physiological effects:
4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide has been shown to decrease the levels of glutamate, a byproduct of glutaminase activity, in cancer cells. 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide has also been shown to decrease the levels of other metabolites that are important for cancer cell growth, such as nucleotides and amino acids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide in lab experiments is its selectivity for cancer cells, which allows for specific targeting of these cells. 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide has also been shown to sensitize cancer cells to other anticancer therapies, which may enhance the effectiveness of these treatments. However, one limitation of using 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide in lab experiments is the potential for off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several potential future directions for the development and use of 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide in cancer treatment. One direction is the evaluation of 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide in combination with other anticancer therapies, such as immunotherapy and targeted therapy. Another direction is the development of new formulations of 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide that may enhance its bioavailability and efficacy. Additionally, further studies are needed to better understand the mechanism of action of 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide and its potential effects on normal cells and tissues.
Méthodes De Synthèse
The synthesis of 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide involves several steps, starting with the reaction of 4-nitrobenzenesulfonamide with 2-bromoethylamine hydrobromide to form 4-(2-aminoethyl)benzenesulfonamide. This compound is then reacted with 4-chlorobenzyl alcohol to form 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. 4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide has also been shown to sensitize cancer cells to other anticancer therapies, such as chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C22H23ClN2O3S |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
4-[2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H23ClN2O3S/c23-20-9-5-18(6-10-20)16-28-22-4-2-1-3-19(22)15-25-14-13-17-7-11-21(12-8-17)29(24,26)27/h1-12,25H,13-16H2,(H2,24,26,27) |
Clé InChI |
SCFCLHZZHVEZKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)